molecular formula C22H31NO3 B12812033 RCC-36 free base CAS No. 146205-91-6

RCC-36 free base

Cat. No.: B12812033
CAS No.: 146205-91-6
M. Wt: 357.5 g/mol
InChI Key: BWTHWMSRTKTAFC-UHFFFAOYSA-N
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Chemical Reactions Analysis

RCC-36 free base undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may lead to the formation of corresponding ketones or aldehydes, while reduction may yield alcohols or amines.

Scientific Research Applications

RCC-36 free base has been studied for its pharmacological actions, particularly in relation to its effects on the human urinary bladder muscle . It has shown potential as an antimuscarinic and calcium-antagonist agent, which makes it a candidate for the treatment of overactive bladder. Additionally, this compound has been compared with other antimuscarinic drugs in terms of its effects on human detrusor smooth muscle . Its applications in scientific research extend to the fields of chemistry, biology, medicine, and industry.

Mechanism of Action

The mechanism of action of RCC-36 free base involves its interaction with muscarinic receptors and calcium channels. By blocking these receptors and channels, this compound can inhibit the contraction of smooth muscle in the urinary bladder, thereby reducing symptoms of overactive bladder . The molecular targets and pathways involved include the muscarinic acetylcholine receptors and voltage-gated calcium channels.

Comparison with Similar Compounds

RCC-36 free base is similar to other antimuscarinic and calcium-antagonist agents, such as terodiline and NS-21 . this compound has unique properties that distinguish it from these compounds. For example, while terodiline is associated with proarrhythmic activity due to its combined inhibition of potassium and calcium currents, this compound primarily inhibits L-type calcium currents without significantly affecting potassium currents . This makes this compound a potentially safer alternative for the treatment of overactive bladder.

Similar Compounds

  • Terodiline
  • NS-21
  • Temiverine (parent compound)

Properties

CAS No.

146205-91-6

Molecular Formula

C22H31NO3

Molecular Weight

357.5 g/mol

IUPAC Name

[5-(ethylamino)-2-methylpent-3-yn-2-yl] 2-cyclohexyl-2-hydroxy-2-phenylacetate

InChI

InChI=1S/C22H31NO3/c1-4-23-17-11-16-21(2,3)26-20(24)22(25,18-12-7-5-8-13-18)19-14-9-6-10-15-19/h5,7-8,12-13,19,23,25H,4,6,9-10,14-15,17H2,1-3H3

InChI Key

BWTHWMSRTKTAFC-UHFFFAOYSA-N

Canonical SMILES

CCNCC#CC(C)(C)OC(=O)C(C1CCCCC1)(C2=CC=CC=C2)O

Origin of Product

United States

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